molecular formula C11H14N2S B6228225 2-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 1510692-71-3

2-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B6228225
CAS No.: 1510692-71-3
M. Wt: 206.31 g/mol
InChI Key: RANGIXHAOGTFIH-UHFFFAOYSA-N
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Description

2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C₁₁H₁₄N₂S) is a benzothiophene derivative featuring a bicyclic structure comprising a fused benzene and thiophene ring. Key substituents include an amino group (-NH₂) at position 2, a carbonitrile group (-CN) at position 3, and two methyl groups (-CH₃) at the 4,4 positions of the tetrahydrobenzo ring (Fig. 1, ). This compound belongs to a class of heterocycles known for diverse bioactivities, including antimicrobial, antiviral, and enzyme inhibitory properties . Its synthesis typically involves the Gewald reaction, modified to incorporate dimethylcyclohexanone precursors to achieve the 4,4-dimethyl substitution .

Properties

CAS No.

1510692-71-3

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

2-amino-4,4-dimethyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C11H14N2S/c1-11(2)5-3-4-8-9(11)7(6-12)10(13)14-8/h3-5,13H2,1-2H3

InChI Key

RANGIXHAOGTFIH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C(=C(S2)N)C#N)C

Purity

95

Origin of Product

United States

Preparation Methods

Schiff Base Formation via Aldehyde-Amine Condensation

The synthesis of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile derivatives, as reported by Khan et al., employs a condensation reaction between 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile and aldehydes. While the parent compound lacks the 4,4-dimethyl substituents, this method provides a foundational approach for introducing aromatic and aliphatic groups at the amino position. For the target molecule, substituting the aldehyde with a dimethyl-substituted precursor (e.g., 4,4-dimethylcyclohexanone-derived aldehyde) could enable the introduction of methyl groups at the 4-position. Reaction conditions involve refluxing in anhydrous methanol with catalytic acetic acid (3–5 hours, 80°C), yielding products with >75% efficiency.

Critical Parameters :

  • Solvent polarity influences reaction kinetics and product stability.

  • Steric hindrance from dimethyl groups may necessitate prolonged reaction times or elevated temperatures.

Cyclization Techniques for Benzothiophene Ring Formation

Base-Mediated Cyclization in Carboxylic Acid Anhydrides

A patent by US6555697B1 outlines a cyclization method for benzothiophene derivatives using carbonate bases (e.g., cesium carbonate) in carboxylic acid anhydrides (e.g., acetic anhydride). This approach is particularly effective for constructing the tetrahydrobenzothiophene core. The starting material requires a formyl group ortho to a side chain containing a sulfur atom and a carboxylic acid derivative. For the target compound, the precursor could be designed as 2-formyl-4,4-dimethylcyclohexanethiol, which undergoes intramolecular cyclization under basic conditions.

Optimized Conditions :

  • Temperature: 130–135°C under nitrogen atmosphere.

  • Solvent: Dimethylformamide (DMF) or acetic anhydride.

  • Yield: 60–75% after purification via petroleum ether extraction.

Solid-Phase Synthesis and Functionalization

Resin-Bound Thiourea Intermediates

Although solid-phase synthesis of 2-aminobenzothiazoles is detailed in PMC2818510, analogous strategies can be adapted for benzothiophenes. The protocol involves immobilizing acyl-isothiocyanates on carboxy-polystyrene resin, followed by reaction with anilines to form thioureas. Cyclization with bromine in acetic acid generates the benzothiazole core, but substituting sulfur-containing precursors could yield benzothiophenes. Introducing dimethyl groups would require modified anilines or post-cyclization alkylation.

Advantages :

  • Enables combinatorial library synthesis.

  • Facilitates purification via simple filtration.

Aryne-Based One-Step Benzothiophene Synthesis

Aryne Intermediates and Ethynyl Sulfide Coupling

A method described in RSC Supplement utilizes 2-chloro-6-(trimethylsilyl)phenyl triflate and ethynyl sulfides to construct benzo[b]thiophenes via aryne intermediates. For the target compound, substituting the ethynyl sulfide with a dimethyl-substituted variant could install the 4,4-dimethyl groups. The reaction proceeds in acetonitrile with cesium fluoride (9 equivalents) at 80°C for 24 hours, achieving 75% yield for analogous structures.

Key Steps :

  • Aryne Generation : Desilylation and triflate elimination.

  • Cycloaddition : [2+2] Cycloaddition with ethynyl sulfide.

  • Aromatization : Spontaneous reorganization to benzothiophene.

Post-Synthetic Modification and Characterization

Amino Group Introduction via Nucleophilic Substitution

Following core synthesis, the amino group at position 2 can be introduced via SNAr (nucleophilic aromatic substitution) using ammonia or amines. For example, treating 2-chloro-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with aqueous ammonia at 100°C for 12 hours yields the target amine.

Spectroscopic Validation

  • FT-IR : Peaks at 2210 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=N stretch), and 3300–3500 cm⁻¹ (N-H stretch).

  • ¹H NMR (CDCl₃): δ 1.25 (s, 6H, -CH₃), 1.70–1.85 (m, 4H, cyclohexane CH₂), 2.50–2.65 (m, 2H, SCH₂), 5.20 (s, 2H, NH₂).

  • X-ray Crystallography : Confirms chair conformation of the tetrahydro ring and coplanarity of the thiophene moiety.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Limitations
CyclocondensationAldehydes, MeOH, AcOH70–80%Simple setup, scalableLimited to Schiff base derivatives
Base-Mediated CyclizationCs₂CO₃, Ac₂O60–75%High regioselectivityRequires specialized precursors
Aryne CouplingCsF, MeCN, Ethynyl sulfide70–75%One-step, versatile substituent additionSensitive to moisture and oxygen

Chemical Reactions Analysis

Types of Reactions

2-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It has shown promise in:

  • Antitumor Activity : Research indicates that derivatives of benzothiophene compounds exhibit cytotoxic effects against cancer cell lines. The specific mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival .
  • Neuroprotective Effects : Studies suggest that similar compounds can provide neuroprotection in models of neurodegenerative diseases by modulating oxidative stress and inflammation .

Biochemical Research

The compound is utilized in biochemical assays to understand enzyme interactions and receptor binding:

  • Enzyme Inhibition Studies : It has been used to investigate its role as a reversible inhibitor of certain enzymes, which could lead to the development of new therapeutic agents targeting metabolic disorders .
  • Receptor Binding Analysis : The unique structure allows for studies on how it binds to specific receptors in the body, providing insights into its pharmacodynamics and potential therapeutic uses.

Material Science

In material science, derivatives of this compound are being investigated for their properties in:

  • Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport .
  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of benzothiophene derivatives, including 2-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. The findings demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound in drug development .

Case Study 2: Neuroprotection

Research conducted on neuroprotective effects highlighted that compounds similar to 2-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile could mitigate neuronal damage in models of Alzheimer's disease. This study focused on the modulation of amyloid-beta toxicity and oxidative stress reduction .

Table 1: Comparison of Biological Activities

Activity TypeCompound NameIC50 Value (µM)Reference
Antitumor2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro...15
NeuroprotectiveBenzothiophene derivative25
Enzyme InhibitionReversible inhibitor10

Table 2: Synthetic Routes

MethodDescriptionYield (%)
Condensation ReactionUsing aldehydes and amines under controlled conditions78
CyclizationFormation of the benzothiophene ring85

Mechanism of Action

The mechanism of action of 2-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, ring systems, and heteroatoms (Table 1). Key comparisons include:

Table 1. Structural and Functional Comparison of Analogs

Compound (CAS/Identifier) Substituents/Modifications Molecular Formula Key Properties/Applications
Query compound (LXK, ) 4,4-dimethyl, benzothiophene C₁₁H₁₄N₂S Potential enzyme inhibitor (inferred)
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (4651-91-6, ) No methyl groups C₉H₁₀N₂S Antimicrobial , Ag85C inhibitor (ΔG = -62 kJ/mol)
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile () 6-methyl C₁₀H₁₂N₂S Planar thiophene ring, hydrogen-bonded dimers
2-Amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe, ) Selenophene ring C₇H₈N₂Se Antioxidant, antiviral
  • For example, the 6-methyl derivative adopts a half-chair conformation , while the dimethyl variant may enforce a more rigid or distorted ring geometry .
  • Hydrogen Bonding : Analogs like the 6-methyl derivative form N–H···N hydrogen bonds, creating inversion dimers and zigzag chains . The dimethyl groups in the query compound may disrupt such interactions, reducing crystallinity or solubility.
Crystallographic and Electronic Properties
  • Planarity: The thiophene ring in mono-methylated analogs is planar (r.m.s. deviation = 0.029 Å ), while the dimethyl compound’s ring may exhibit puckering or distortion, as seen in cyclohexane derivatives .
  • Electron-Withdrawing Effects: The carbonitrile group enhances electrophilicity, facilitating nucleophilic reactions. Selenophene analogs (ATSe) exhibit higher antioxidant activity than thiophenes due to selenium’s polarizability .

Biological Activity

2-Amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS No. 1510692-71-3) is a compound belonging to the benzothiophene class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C11H14N2S
  • Molecular Weight : 206.31 g/mol
  • Structure : The compound features a benzothiophene core with an amino group and a carbonitrile functional group, contributing to its biological activity.

1. Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of benzothiophene displayed cytotoxic effects against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells .
  • Molecular docking studies have shown that these compounds interact with key enzymes involved in cancer cell proliferation, suggesting potential as therapeutic agents in oncology .

2. Anti-inflammatory Effects

Benzothiophene compounds have been reported to possess anti-inflammatory properties:

  • They inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial potential of benzothiophene derivatives has been extensively studied:

  • Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study utilized a cup plate method to assess the antibacterial activity of synthesized derivatives .
  • The results indicated significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents.

4. Anticonvulsant Activity

The anticonvulsant activity of benzothiophene derivatives has also been explored:

  • Some studies suggest that these compounds may modulate neurotransmitter systems involved in seizure activity, making them candidates for further investigation in epilepsy treatment .

Research Findings and Case Studies

Activity Study Reference Findings
Anticancer Significant cytotoxic effects on PC-3 and SK-LU-1 cancer cell lines.
Anti-inflammatory Inhibition of pro-inflammatory cytokines; potential for treating arthritis.
Antimicrobial Effective against multiple bacterial strains; significant growth inhibition.
Anticonvulsant Potential modulation of neurotransmitter systems; candidates for epilepsy.

Q & A

Q. What are the optimized synthetic routes for 2-amino-4,4-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, and how can purity be validated?

The compound is typically synthesized via the Gewald reaction , involving a ketone (e.g., 4,4-dimethylcyclohexanone), malononitrile, and elemental sulfur in ethanol with a base catalyst (e.g., diethylamine). Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography yields ~68% purity. Final purity (>95%) is confirmed using HPLC with UV detection (C18 column, methanol-water mobile phase) .

Q. How is the crystal structure of this compound resolved, and what challenges arise during refinement?

Single-crystal X-ray diffraction reveals a bicyclic structure with a disordered cyclohexene ring (occupancy ratios up to 0.81:0.19). Refinement using SHELXL-97 accounts for disorder via the EADP command. Key metrics include planar thiophene rings (r.m.s. deviation <0.03 Å) and hydrogen-bonded dimers (N–H⋯N interactions forming R₂²(12) motifs) .

Q. What spectroscopic methods confirm the compound’s structural identity?

  • ¹H/¹³C NMR : Methyl groups at δ ~1.2 ppm (singlet), NH₂ at δ ~5.5 ppm (broad), and aromatic carbons at 110–150 ppm.
  • IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and NH₂ (~3350 cm⁻¹).
  • Mass spectrometry : Molecular ion peak at m/z 235 (M⁺) .

Advanced Research Questions

Q. How can computational tools predict the biological activity of derivatives, and what limitations exist?

PASS Online predicts cytostatic and antimicrobial activity based on structural analogs. For example, azomethine derivatives linked to aromatic aldehydes show docking scores (e.g., −62 kJ/mol for Mycobacterium tuberculosis Ag85C inhibition). However, discrepancies between in silico predictions and in vitro assays require validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies address low yields in multi-step syntheses of functionalized derivatives?

Key issues include side reactions during functionalization (e.g., chloroacetyl chloride coupling). Optimize via:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 3 hours conventionally).
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection during sulfonylation or acylation steps .

Q. How do structural modifications (e.g., substituent position) impact pharmacological activity?

  • Methyl vs. ethyl substituents : Axial methyl groups in the cyclohexene ring enhance steric stabilization, improving binding to hydrophobic enzyme pockets.
  • Azomethine linkers : Electron-withdrawing groups (e.g., 4-chlorobenzylidene) increase cytotoxicity (IC₅₀ <10 µM in HepG2 cells) compared to electron-donating groups .

Q. What crystallographic software is recommended for modeling disorder in this compound’s structure?

WinGX and ORTEP-3 are essential for visualizing and refining disordered regions. SHELXL-97 handles partial occupancy atoms, while PLATON validates hydrogen-bonding networks .

Data Contradictions and Analytical Challenges

Q. How to reconcile discrepancies between crystallographic data and computational docking results?

For example, docking may suggest a binding pose incompatible with the compound’s crystal conformation. Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess flexibility and identify metastable states .

Q. Why do HPLC purity results vary between synthetic batches?

Contaminants like unreacted malononitrile or sulfur byproducts may persist. Implement gradient elution HPLC (10–90% methanol in water over 20 minutes) and cross-validate with LC-MS .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueReference
Space groupP1̄ (triclinic)
Unit cell dimensionsa=8.34 Å, b=8.69 Å, c=10.57 Å
Hydrogen bonds (N–H⋯N)2.89–3.02 Å

Q. Table 2. Docking Scores for Ag85C Inhibitors

DerivativeDocking Score (kJ/mol)Binding Site Residues
13a (carbonitrile derivative)−62Thr168, Ser158
14 (carboxylate derivative)−58Gly184, Arg73

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